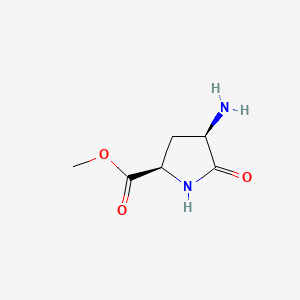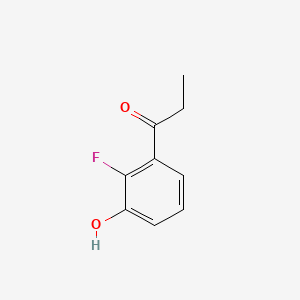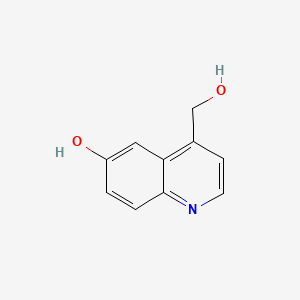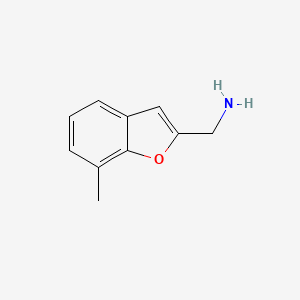![molecular formula C10H19N B575571 Bicyclo[2.2.1]heptan-2-amine, 1,3,3-trimethyl-, (1S,4R)- (9CI) CAS No. 192702-77-5](/img/new.no-structure.jpg)
Bicyclo[2.2.1]heptan-2-amine, 1,3,3-trimethyl-, (1S,4R)- (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.1]heptan-2-amine, 1,3,3-trimethyl-, (1S,4R)- (9CI) is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[2.2.1]heptane framework.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptan-2-amine, 1,3,3-trimethyl-, (1S,4R)- typically involves the use of specific starting materials and catalysts. One common method includes the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.2.1]heptan-2-amine, 1,3,3-trimethyl-, (1S,4R)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
Bicyclo[2.2.1]heptan-2-amine, 1,3,3-trimethyl-, (1S,4R)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Bicyclo[2.2.1]heptan-2-amine, 1,3,3-trimethyl-, (1S,4R)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bicyclo[2.2.1]heptane derivatives
- Other bicyclic amines
- Compounds with similar structural frameworks
Uniqueness
Bicyclo[2.2.1]heptan-2-amine, 1,3,3-trimethyl-, (1S,4R)- is unique due to its specific stereochemistry and structural features, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
192702-77-5 |
|---|---|
Formule moléculaire |
C10H19N |
Poids moléculaire |
153.26 g/mol |
Nom IUPAC |
(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C10H19N/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8H,4-6,11H2,1-3H3/t7-,8?,10+/m1/s1 |
Clé InChI |
CBYXIIFIKSBHEY-SHTILUHOSA-N |
SMILES |
CC1(C2CCC(C2)(C1N)C)C |
SMILES isomérique |
C[C@]12CC[C@H](C1)C(C2N)(C)C |
SMILES canonique |
CC1(C2CCC(C2)(C1N)C)C |
Synonymes |
Bicyclo[2.2.1]heptan-2-amine, 1,3,3-trimethyl-, (1S,4R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


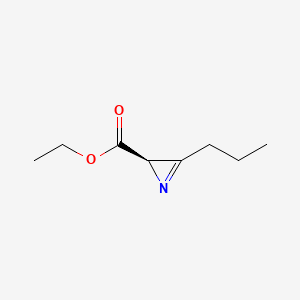
![Imidazo[2,1-d][1,3,5]oxadiazepine](/img/structure/B575494.png)
